molecular formula C21H24O10 B601976 (-)-Epiafzelechin 7-O-Glucopyranoside CAS No. 126595-96-8

(-)-Epiafzelechin 7-O-Glucopyranoside

Cat. No.: B601976
CAS No.: 126595-96-8
M. Wt: 436.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Epiafzelechin 7-O-Glucopyranoside is a flavonoid glycoside, a type of compound commonly found in various plants. Flavonoids are known for their antioxidant properties and play significant roles in plant defense mechanisms. This particular compound is characterized by its unique structure, which includes a glucopyranoside moiety attached to the flavonoid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Epiafzelechin 7-O-Glucopyranoside typically involves the glycosylation of (-)-epiafzelechin with a glucopyranosyl donor. This reaction can be catalyzed by enzymes such as glycosyltransferases or through chemical methods using catalysts like Lewis acids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired glycoside.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. Alternatively, chemical synthesis methods can be scaled up, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(-)-Epiafzelechin 7-O-Glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the glucopyranoside moiety or the flavonoid core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: As a model compound for studying glycosylation reactions and the behavior of flavonoid glycosides.

    Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of (-)-Epiafzelechin 7-O-Glucopyranoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, such as superoxide dismutase and catalase.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways like NF-κB.

    Anticancer Properties: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.

Comparison with Similar Compounds

(-)-Epiafzelechin 7-O-Glucopyranoside can be compared with other flavonoid glycosides, such as:

    Kaempferol 7-O-Glucopyranoside: Known for its antioxidant and anti-inflammatory properties.

    Luteolin 7-O-Glucopyranoside: Exhibits similar antioxidant activities and has been studied for its potential neuroprotective effects.

    Apigenin 7-O-Glucopyranoside: Another flavonoid glycoside with notable anti-inflammatory and anticancer activities.

Properties

CAS No.

126595-96-8

Molecular Formula

C21H24O10

Molecular Weight

436.42

Appearance

Solider Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Symposide;  Beta-D-Glucopyranoside,(2R,3R)-3,4-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.